4-[(2Z)-2-(2-bromobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-(4-nitrophenyl)-1,3,5-triazin-2-amine
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Overview
Description
4-[(2Z)-2-[(2-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-(4-NITROPHENYL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with various functional groups such as bromophenyl, morpholinyl, and nitrophenyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2Z)-2-[(2-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-(4-NITROPHENYL)-1,3,5-TRIAZIN-2-AMINE typically involves a multi-step process. One common method includes the condensation of 2-bromobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 4-nitrophenyl isocyanate to yield the desired triazine derivative. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(2Z)-2-[(2-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-(4-NITROPHENYL)-1,3,5-TRIAZIN-2-AMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-[(2Z)-2-[(2-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-(4-NITROPHENYL)-1,3,5-TRIAZIN-2-AMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. The presence of functional groups such as nitrophenyl and bromophenyl allows it to form strong interactions with its targets, enhancing its efficacy.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2Z)-2-[(4-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-BENZOXAZOLE
- N-(4-(4-BROMOPHENYL)THIAZOL-2-YL)-2-CHLOROACETAMIDE
Uniqueness
Compared to similar compounds, 4-[(2Z)-2-[(2-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-(4-NITROPHENYL)-1,3,5-TRIAZIN-2-AMINE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its triazine core and the presence of morpholinyl and nitrophenyl groups make it a versatile compound with a wide range of applications.
Properties
Molecular Formula |
C20H19BrN8O3 |
---|---|
Molecular Weight |
499.3 g/mol |
IUPAC Name |
2-N-[(Z)-(2-bromophenyl)methylideneamino]-6-morpholin-4-yl-4-N-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C20H19BrN8O3/c21-17-4-2-1-3-14(17)13-22-27-19-24-18(23-15-5-7-16(8-6-15)29(30)31)25-20(26-19)28-9-11-32-12-10-28/h1-8,13H,9-12H2,(H2,23,24,25,26,27)/b22-13- |
InChI Key |
YTCLCFQFBHFPHB-XKZIYDEJSA-N |
Isomeric SMILES |
C1COCCN1C2=NC(=NC(=N2)N/N=C\C3=CC=CC=C3Br)NC4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC=CC=C3Br)NC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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